molecular formula C19H20F3N5 B11252314 N-benzyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}butan-2-amine

N-benzyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}butan-2-amine

Cat. No.: B11252314
M. Wt: 375.4 g/mol
InChI Key: IMHUZKNQKMBQDX-UHFFFAOYSA-N
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Description

BENZYL(2-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}BUTAN-2-YL)AMINE is a complex organic compound that features a trifluoromethyl group, a tetrazole ring, and a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process is often carried out under mild conditions using reagents such as trifluoromethyl iodide and a suitable radical initiator.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

BENZYL(2-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}BUTAN-2-YL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl and benzylamine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

BENZYL(2-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}BUTAN-2-YL)AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of BENZYL(2-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}BUTAN-2-YL)AMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, enabling the compound to bind to various enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzylamine: Shares the trifluoromethyl and benzylamine groups but lacks the tetrazole ring.

    Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.

Uniqueness

BENZYL(2-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}BUTAN-2-YL)AMINE is unique due to the combination of its trifluoromethyl group, tetrazole ring, and benzylamine moiety. This unique structure imparts distinct physicochemical properties, such as high lipophilicity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H20F3N5

Molecular Weight

375.4 g/mol

IUPAC Name

N-benzyl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]butan-2-amine

InChI

InChI=1S/C19H20F3N5/c1-3-18(2,23-13-14-8-5-4-6-9-14)17-24-25-26-27(17)16-11-7-10-15(12-16)19(20,21)22/h4-12,23H,3,13H2,1-2H3

InChI Key

IMHUZKNQKMBQDX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=CC=CC(=C2)C(F)(F)F)NCC3=CC=CC=C3

Origin of Product

United States

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